6-Chloroacetyl-8-ethylcarbostyril
Description
6-Chloroacetyl-8-ethylcarbostyril (IUPAC: 6-(2-chloroacetyl)-8-ethyl-3,4-dihydroquinolin-2(1H)-one) is a carbostyril derivative characterized by a chloroacetyl group at position 6 and an ethyl substituent at position 6. Carbostyrils, or 2-quinolinones, are heterocyclic compounds with a bicyclic structure that have garnered interest in medicinal chemistry due to their diverse biological activities.
Properties
Molecular Formula |
C13H12ClNO2 |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
6-(2-chloroacetyl)-8-ethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C13H12ClNO2/c1-2-8-5-10(11(16)7-14)6-9-3-4-12(17)15-13(8)9/h3-6H,2,7H2,1H3,(H,15,17) |
InChI Key |
QRVSVPPSSLGANL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=C1)C(=O)CCl)C=CC(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
- Pharmaceutical Potential: this compound’s reactivity makes it a candidate for prodrug development, particularly in targeting cysteine residues in enzymes.
- Agrochemical Divergence: Isoquinoline derivatives like Methyl 6-fluoroisoquinoline-8-carboxylate prioritize stability and environmental persistence, aligning with agrochemical design principles .
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